molecular formula C7H3BrClNO4 B6266808 2-bromo-4-chloro-5-nitrobenzoic acid CAS No. 2091549-73-2

2-bromo-4-chloro-5-nitrobenzoic acid

Cat. No. B6266808
CAS RN: 2091549-73-2
M. Wt: 280.5
InChI Key:
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Description

2-Bromo-4-chloro-5-nitrobenzoic acid, also known as BCN, is an important organic compound used in various scientific research applications. It is a white solid with a molecular weight of 233.97 g/mol and a melting point of 132-133°C. BCN is used in a variety of laboratory experiments due to its wide range of properties, such as its acidity, solubility, and stability.

Mechanism of Action

2-bromo-4-chloro-5-nitrobenzoic acid acts as an electron-withdrawing group in organic reactions, making the molecule more acidic and reactive. This allows the molecule to act as a catalyst in various organic reactions. 2-bromo-4-chloro-5-nitrobenzoic acid can also act as a nucleophile in a variety of organic reactions, allowing it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
2-bromo-4-chloro-5-nitrobenzoic acid is not known to have any direct biochemical or physiological effects. However, it can be used as a reactant in the synthesis of various pharmaceuticals, which may have direct effects on the human body.

Advantages and Limitations for Lab Experiments

2-bromo-4-chloro-5-nitrobenzoic acid has several advantages for use in laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. One limitation of 2-bromo-4-chloro-5-nitrobenzoic acid is that it is an electron-withdrawing group, which can make it difficult to use in certain reactions.

Future Directions

There are several possible future directions for the use of 2-bromo-4-chloro-5-nitrobenzoic acid. It could be used as a reagent in the synthesis of other organic compounds, such as dyes and pigments. It could also be used in the synthesis of pharmaceuticals, such as antibiotics and antivirals. 2-bromo-4-chloro-5-nitrobenzoic acid could also be used to synthesize photoluminescent materials and surfactants. Finally, 2-bromo-4-chloro-5-nitrobenzoic acid could be used in the development of new catalysts for organic reactions.

Synthesis Methods

2-bromo-4-chloro-5-nitrobenzoic acid can be synthesized in a two-step method. The first step involves the reaction of 2-bromo-5-chlorobenzoyl chloride and sodium nitrate in the presence of pyridine to form 2-bromo-4-chloro-5-nitrobenzoic acid. The second step is the purification of the acid from the reaction mixture by recrystallization.

Scientific Research Applications

2-bromo-4-chloro-5-nitrobenzoic acid is used in a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, as a catalyst for organic reactions, and as a reactant in the synthesis of pharmaceuticals. 2-bromo-4-chloro-5-nitrobenzoic acid is also used in the synthesis of photoluminescent materials, pigments, and surfactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-chloro-5-nitrobenzoic acid can be achieved through a multi-step process involving the bromination, chlorination, and nitration of benzoic acid.", "Starting Materials": [ "Benzoic acid", "Bromine", "Chlorine", "Nitric acid", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 2-bromobenzoic acid.", "Step 2: Chlorination of 2-bromobenzoic acid with chlorine in the presence of acetic anhydride and sodium acetate to yield 2-bromo-4-chlorobenzoic acid.", "Step 3: Nitration of 2-bromo-4-chlorobenzoic acid with nitric acid in the presence of sulfuric acid to yield 2-bromo-4-chloro-5-nitrobenzoic acid." ] }

CAS RN

2091549-73-2

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.5

Purity

95

Origin of Product

United States

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